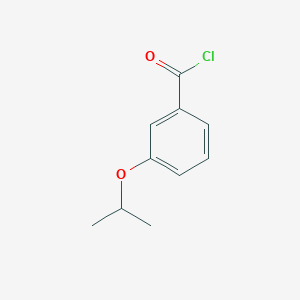

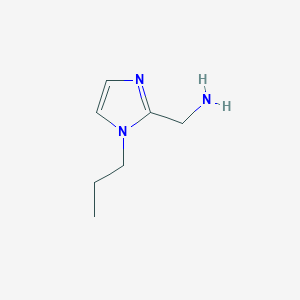

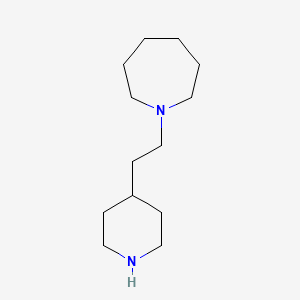

![molecular formula C13H19NO4S B1276010 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid CAS No. 159855-98-8](/img/structure/B1276010.png)

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical processes and analytical methods that could be relevant to the study of such a compound. The first paper discusses a chromatographic method for the determination of amino acids, which could potentially be applied to the analysis of the amino acid component of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid . The second paper describes the removal of an undesired isomer in the synthesis of a pharmaceutical intermediate, which could be relevant to the synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid, as controlling isomer formation is often a challenge in chemical synthesis .

Synthesis Analysis

The synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is not explicitly covered in the provided papers. However, the second paper does mention the use of a Friedel-Crafts reaction in the synthesis of a related compound, which suggests that similar synthetic strategies might be employed in the synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid. Additionally, the use of sulfonation to remove undesired isomers, as mentioned in the second paper, could be a useful technique in refining the synthesis process for this compound .

Molecular Structure Analysis

While the molecular structure of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is not analyzed in the provided papers, the techniques described in the first paper for the determination of amino acids could potentially be adapted to study the structure of this compound. The chromatographic method described could be useful in separating the compound from a mixture, which is a common requirement in structural analysis .

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid. However, the sulfonation process mentioned in the second paper is a type of chemical reaction that could be relevant to the modification or synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid are not directly addressed in the provided papers. Nonetheless, the chromatographic method described in the first paper could be used to infer some properties, such as solubility and polarity, based on the behavior of the compound during the chromatographic process . The method's ability to separate amino acids and its application to the analysis of animal feed and powdered milks indicates its potential utility in analyzing complex mixtures, which could include 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field : Proteomics Research

- Application Summary : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The results or outcomes of this research were not specified in the source .

-

Scientific Field : Chemical Science

- Application Summary : This compound has been used in the synthesis of sequence-defined peptoids with side-chain and backbone diversity via amino acid building blocks .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The results or outcomes of this research were not specified in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9(12(15)16)14-19(17,18)11-7-5-10(6-8-11)13(2,3)4/h5-9,14H,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGZKAPFHJHBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406677 |

Source

|

| Record name | 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid | |

CAS RN |

159855-98-8 |

Source

|

| Record name | 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

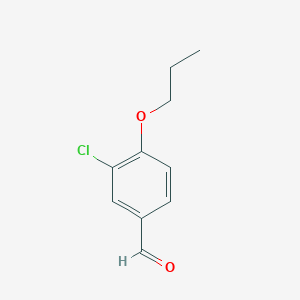

![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)

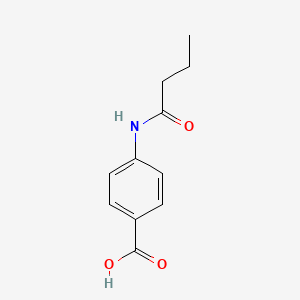

acetic acid](/img/structure/B1275947.png)

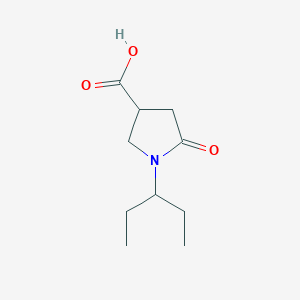

![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)